molecular formula C15H13ClO5S B5163276 ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate

ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate

Cat. No. B5163276
M. Wt: 340.8 g/mol
InChI Key: RDYAKDMDCDZVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate, commonly known as ECSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECSB is a white crystalline powder that has a molecular weight of 352.83 g/mol and a melting point of 132-134°C. This compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ECSB is not fully understood. However, it has been suggested that ECSB may exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
ECSB has been found to have several biochemical and physiological effects. In vitro studies have shown that ECSB can inhibit the activity of COX-2 and LOX enzymes. It has also been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that ECSB can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of ECSB is its potential as a scaffold for the development of novel drugs. Its chemical structure can be modified to improve its pharmacological properties. Another advantage is its potential as a tool for the study of inflammation and pain. However, one of the limitations of ECSB is its low solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of ECSB. One direction is the development of novel ECSB derivatives with improved pharmacological properties. Another direction is the study of the potential of ECSB in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the use of ECSB as a tool for the study of inflammation and pain in vivo requires further investigation. The potential applications of ECSB in material science also require further exploration.

Synthesis Methods

The synthesis of ECSB can be achieved through a multi-step process involving the reaction between 2-chlorobenzenesulfonyl chloride and 4-hydroxybenzoic acid ethyl ester in the presence of a base such as triethylamine. This reaction results in the formation of ECSB as a white crystalline powder with a yield of 70-80%.

Scientific Research Applications

ECSB has been found to have potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, ECSB has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential in the treatment of cancer and neurological disorders. In drug discovery, ECSB has been used as a scaffold for the development of novel drugs. In material science, ECSB has been studied for its potential applications in the development of polymers and nanomaterials.

properties

IUPAC Name

ethyl 4-(2-chlorophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO5S/c1-2-20-15(17)11-7-9-12(10-8-11)21-22(18,19)14-6-4-3-5-13(14)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYAKDMDCDZVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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